(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate
Description
“(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate” is a complex organic molecule featuring:
- A phthalimide (isoindole-1,3-dione) core, known for its electron-withdrawing properties and role in medicinal chemistry .
- A methyl ester linkage connecting the phthalimide to a phenyl group.
- A phenyl[(phenylcarbonyl)amino]acetate substituent, which introduces a benzamide moiety and an ester functionality.
The ester and benzamide groups may influence solubility, metabolic stability, and binding specificity.
Properties
CAS No. |
5546-65-6 |
|---|---|
Molecular Formula |
C24H18N2O5 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2-benzamido-2-phenylacetate |
InChI |
InChI=1S/C24H18N2O5/c27-21(17-11-5-2-6-12-17)25-20(16-9-3-1-4-10-16)24(30)31-15-26-22(28)18-13-7-8-14-19(18)23(26)29/h1-14,20H,15H2,(H,25,27) |
InChI Key |
KJFZARJZMKBBKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)OCN2C(=O)C3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate typically involves multiple steps, starting with the preparation of the phthalimide intermediate. The phthalimide can be synthesized through the reaction of phthalic anhydride with ammonia or a primary amine. The next step involves the formation of the ester linkage by reacting the phthalimide intermediate with phenyl[(phenylcarbonyl)amino]acetate under appropriate conditions, such as the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry
In chemistry, (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may also be used in the development of biochemical assays and diagnostic tools.
Medicine
In medicine, this compound has potential applications in drug development. Its structure allows for modifications that can lead to the creation of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the phthalimide core but differ in substituents, leading to distinct physicochemical and biological behaviors:
Physicochemical Properties
- Lipophilicity : The target compound’s ester and benzamide groups increase lipophilicity compared to carboxylic acid derivatives (e.g., ) but remain less hydrophobic than amide-linked analogs (e.g., ).
- Solubility: The benzamide group in the target may engage in hydrogen bonding, improving aqueous solubility relative to non-polar derivatives like N-(1,3-Dioxo-isoindol-2-yl)-2-phenylacetamide .
- Metabolic Stability : The ester group in the target is susceptible to hydrolysis, whereas amide-containing analogs (e.g., ) may exhibit longer half-lives.
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 329.4 g/mol. The structure features a dioxoisoindole core, which is known for various biological activities.
Key Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate |
| Molecular Formula | |
| Molecular Weight | 329.4 g/mol |
| Canonical SMILES | CN1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. For example, one approach includes the use of Eschenmoser coupling reactions , which have been shown to yield high purity products with significant pharmacological properties. The method allows for the modular assembly of various derivatives, enhancing the compound's functionality.
Pharmacological Effects
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antitumor Activity : Several derivatives have demonstrated effectiveness in inhibiting tumor growth by targeting specific kinases involved in cancer progression.
- Anti-inflammatory Properties : Studies have shown that certain isoindole derivatives can reduce inflammation markers in biological fluids.
- Neuroprotective Effects : Some compounds in this class have been linked to neuroprotection, potentially useful in treating neurodegenerative diseases.
Case Studies
- Inhibition of Tyrosine Kinases : A study demonstrated that several isoindole derivatives significantly inhibit tyrosine kinases, which are crucial in many signaling pathways related to cancer proliferation . The synthesized compounds exhibited inhibition rates exceeding 70% in vitro.
- UPLC-MS/MS Assay Development : Another research focused on developing a sensitive UPLC-MS/MS assay for detecting this compound in biological samples. The results indicated effective bioavailability and stability in rat plasma, suggesting potential for therapeutic applications .
Q & A
Q. What are the optimal multi-step synthesis routes for this compound, and how can reaction conditions be optimized?
The synthesis involves sequential functionalization of the isoindole core. A validated approach includes:
- Step 1 : Condensation of isoindole-1,3-dione with methyl chloroacetate to introduce the methyl ester moiety under anhydrous conditions (DMF, 0–5°C, 4 hours) .
- Step 2 : Coupling with phenyl[(phenylcarbonyl)amino]acetic acid using carbodiimide crosslinkers (e.g., HATU or EDCI) in THF at room temperature for 12 hours .
- Purification : Flash chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol yields >95% purity.
Key Optimization Parameters : - Temperature control during esterification to prevent side reactions.
- Use of molecular sieves to maintain anhydrous conditions.
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., isoindole carbonyl peaks at δ 167–170 ppm) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98% by area) .
- Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺ = 566.5; observed 566.4) .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in antimicrobial assays?
- Target Identification : Use molecular docking (AutoDock Vina) to predict binding to bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis .
- Enzyme Inhibition Assays : Measure IC₅₀ via spectrophotometric NADH depletion (λ = 340 nm) with Staphylococcus aureus FabI .
- Resistance Studies : Compare MIC values against wild-type vs. FabI-mutant strains to confirm target specificity .
Q. What strategies resolve contradictions in reported anticancer activity across cell lines?
-
Standardized Assays : Use identical cell lines (e.g., MCF-7, HeLa) and protocols (MTT assay, 48-hour exposure) .
-
Metabolic Stability Testing : Assess compound degradation in cell media (LC-MS/MS) to rule out false negatives .
-
Table 1 : Comparative IC₅₀ Values
Cell Line Reported IC₅₀ (μM) Source MCF-7 12.3 ± 1.5 HeLa 8.9 ± 0.8
Q. How to design experiments elucidating its interaction with serum proteins?
- Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations .
- Fluorescence Quenching : Monitor HSA tryptophan emission (λex = 280 nm) to calculate binding constants (Kd ~10⁻⁶ M) .
Methodological Considerations
Q. What computational tools predict metabolic pathways and toxicity profiles?
- SwissADME : Predicts CYP450-mediated oxidation at the isoindole ring (major metabolite: hydroxylated derivative) .
- ProTox-II : Estimates hepatotoxicity (probability = 72%) due to aromatic amine metabolites .
Q. How to validate its role in modulating enzyme activity via isoindole-derived pharmacophores?
- Site-Directed Mutagenesis : Introduce mutations in enzyme active sites (e.g., Tyr156Ala in FabI) and compare inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry (n) for structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
